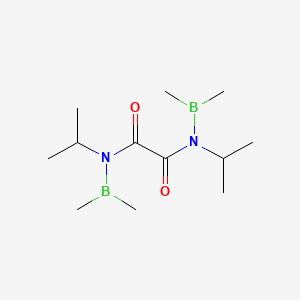
N~1~,N~2~-Bis(dimethylboranyl)-N~1~,N~2~-di(propan-2-yl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Bis(dimethylboranyl)-N~1~,N~2~-di(propan-2-yl)ethanediamide is a complex organic compound that features boron and nitrogen atoms in its structure
Métodos De Preparación
The synthesis of N1,N~2~-Bis(dimethylboranyl)-N~1~,N~2~-di(propan-2-yl)ethanediamide typically involves the reaction of ethanediamide with dimethylborane and isopropyl groups under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N~1~,N~2~-Bis(dimethylboranyl)-N~1~,N~2~-di(propan-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form boron-containing oxides.
Reduction: It can be reduced to form simpler boron-nitrogen compounds.
Substitution: The dimethylboranyl and isopropyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N~1~,N~2~-Bis(dimethylboranyl)-N~1~,N~2~-di(propan-2-yl)ethanediamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other boron-containing compounds.
Biology: It may be used in the study of boron-nitrogen interactions in biological systems.
Industry: Used in the production of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N1,N~2~-Bis(dimethylboranyl)-N~1~,N~2~-di(propan-2-yl)ethanediamide involves its interaction with molecular targets through boron-nitrogen bonds. These interactions can influence various chemical pathways, leading to the formation of new compounds or the modification of existing ones. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparación Con Compuestos Similares
N~1~,N~2~-Bis(dimethylboranyl)-N~1~,N~2~-di(propan-2-yl)ethanediamide can be compared with other boron-nitrogen compounds such as:
This compound: Similar in structure but with different substituents.
This compound: Another boron-nitrogen compound with unique properties
Propiedades
Número CAS |
91325-50-7 |
|---|---|
Fórmula molecular |
C12H26B2N2O2 |
Peso molecular |
252.0 g/mol |
Nombre IUPAC |
N,N'-bis(dimethylboranyl)-N,N'-di(propan-2-yl)oxamide |
InChI |
InChI=1S/C12H26B2N2O2/c1-9(2)15(13(5)6)11(17)12(18)16(10(3)4)14(7)8/h9-10H,1-8H3 |
Clave InChI |
DESJCNFAGBYTMX-UHFFFAOYSA-N |
SMILES canónico |
B(C)(C)N(C(C)C)C(=O)C(=O)N(B(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate](/img/structure/B14352125.png)
![4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline](/img/structure/B14352130.png)
![Dimethyl [amino(cyano)methylidene]propanedioate](/img/structure/B14352140.png)

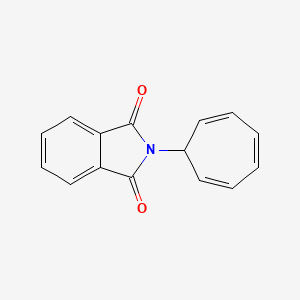
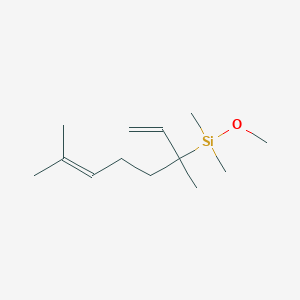
![5-Methyl-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14352175.png)
![Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-](/img/structure/B14352180.png)
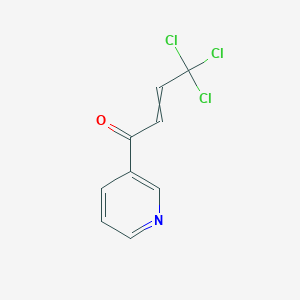
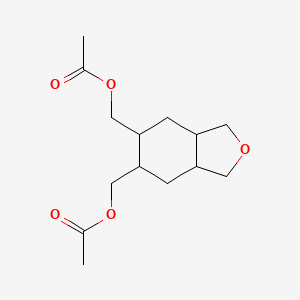
![N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14352190.png)
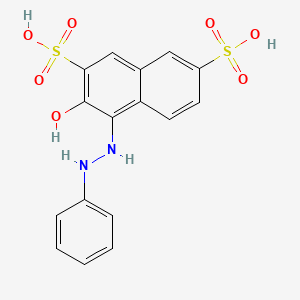
![N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)
![Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate](/img/structure/B14352202.png)
